molecular formula C17H18N2O5 B5711952 N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B5711952
M. Wt: 330.33 g/mol
InChI Key: LVGQLDFMIORJJG-UHFFFAOYSA-N
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Description

N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino-oxoethoxy group attached to a phenyl ring, and a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-amino-2-oxoethoxy)aniline under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group in the oxoethoxy moiety can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-oxoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethoxybenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-amino-2-oxoethoxy)phenyl]-3,4,5-trimethoxybenzamide
  • N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethylbenzamide

Uniqueness

N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide is unique due to the presence of both amino-oxoethoxy and dimethoxybenzamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-7-11(8-15(9-14)23-2)17(21)19-12-3-5-13(6-4-12)24-10-16(18)20/h3-9H,10H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGQLDFMIORJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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